molecular formula C8H5F5O2 B1621099 2-(1,1,2,2,2-Pentafluoroethoxy)phenol CAS No. 60702-00-3

2-(1,1,2,2,2-Pentafluoroethoxy)phenol

Cat. No.: B1621099
CAS No.: 60702-00-3
M. Wt: 228.12 g/mol
InChI Key: KXSDGHAFJLPUNC-UHFFFAOYSA-N
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Description

2-(1,1,2,2,2-Pentafluoroethoxy)phenol: is a chemical compound with the molecular formula C8H5F5O2 and a molecular weight of 228.12 g/mol This compound is characterized by the presence of a phenol group substituted with a pentafluoroethoxy group, making it a fluorinated phenol derivative

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,1,2,2,2-Pentafluoroethoxy)phenol typically involves the reaction of phenol with pentafluoroethanol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the hydroxyl group of phenol with the pentafluoroethoxy group .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions: 2-(1,1,2,2,2-Pentafluoroethoxy)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield quinones, while reduction can produce hydroquinones .

Scientific Research Applications

2-(1,1,2,2,2-Pentafluoroethoxy)phenol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(1,1,2,2,2-Pentafluoroethoxy)phenol involves its interaction with specific molecular targets and pathways. The presence of the pentafluoroethoxy group enhances its lipophilicity and ability to interact with biological membranes. This interaction can lead to the disruption of membrane integrity and function, resulting in antimicrobial and antifungal effects . Additionally, the compound may inhibit specific enzymes or receptors, contributing to its therapeutic potential .

Comparison with Similar Compounds

2-(1,1,2,2,2-Pentafluoroethoxy)phenol can be compared with other fluorinated phenol derivatives, such as:

  • 2-(1,1,2,2,2-Trifluoroethoxy)phenol
  • 2-(1,1,2,2,2-Tetrafluoroethoxy)phenol
  • 2-(1,1,2,2,2-Hexafluoroethoxy)phenol

These compounds share similar structural features but differ in the degree of fluorination. The unique properties of this compound, such as its specific lipophilicity and reactivity, make it distinct from its analogs .

Properties

IUPAC Name

2-(1,1,2,2,2-pentafluoroethoxy)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F5O2/c9-7(10,11)8(12,13)15-6-4-2-1-3-5(6)14/h1-4,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXSDGHAFJLPUNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)O)OC(C(F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20381666
Record name 2-(1,1,2,2,2-pentafluoroethoxy)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20381666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60702-00-3
Record name 2-(1,1,2,2,2-pentafluoroethoxy)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20381666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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